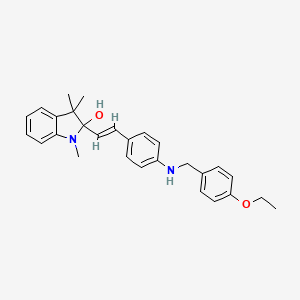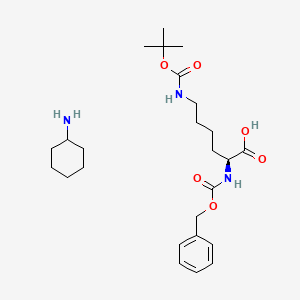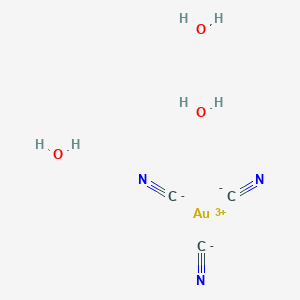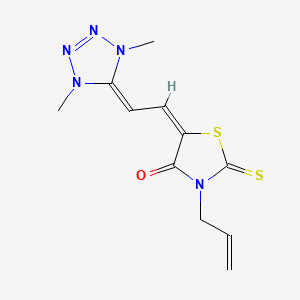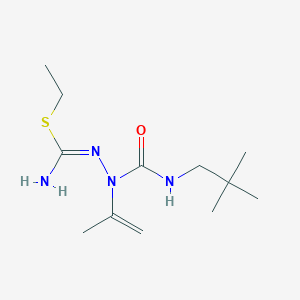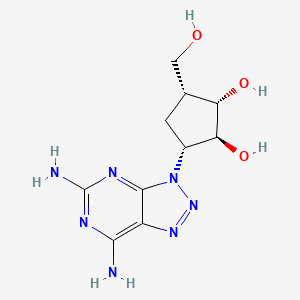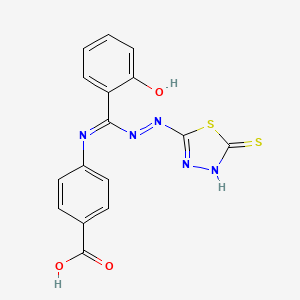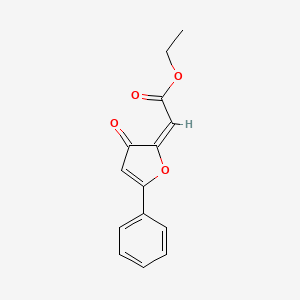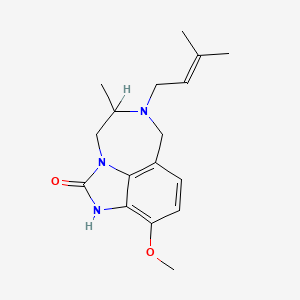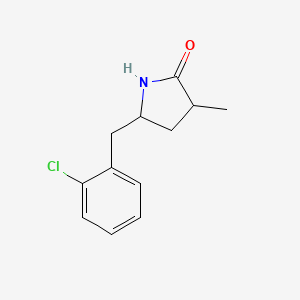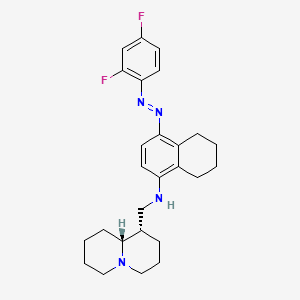
2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- is a complex organic compound that belongs to the class of quinolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- typically involves multi-step organic reactions. The process may start with the preparation of the quinolizine core, followed by the introduction of the methanamine group and the difluorophenylazo moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolizine analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Quinolizine-1-methanamine, N-(4-((2,4-difluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- include other quinolizine derivatives with different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the difluorophenylazo moiety and the stereochemistry of the quinolizine core. These features may confer unique biological activities and chemical reactivity compared to other quinolizine derivatives.
Properties
CAS No. |
150359-13-0 |
|---|---|
Molecular Formula |
C26H32F2N4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(2,4-difluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C26H32F2N4/c27-19-10-11-25(22(28)16-19)31-30-24-13-12-23(20-7-1-2-8-21(20)24)29-17-18-6-5-15-32-14-4-3-9-26(18)32/h10-13,16,18,26,29H,1-9,14-15,17H2/t18-,26+/m0/s1 |
InChI Key |
JKLNRWVAVBOHED-HFJWLAOPSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=C(C=C(C=C5)F)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



